Product packaging for 2-(2-Bromobenzoyl)propanedinitrile(Cat. No.:)

2-(2-Bromobenzoyl)propanedinitrile

Cat. No.: B13239296
M. Wt: 249.06 g/mol
InChI Key: JTJBCLPFCVBEMF-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)propanedinitrile is a high-value synthetic intermediate designed for research and development applications. Its structure, featuring a bromobenzoyl group and a propanedinitrile (malononitrile) moiety, makes it a versatile building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. This compound is primarily used in the synthesis of novel pharmaceutical intermediates and functional materials. Research indicates that analogous dicyanomethylene-substituted compounds are key precursors in the preparation of complex fused pyridine systems, such as carbo[c]fused pyridines and tetrahydroisoquinolines . These heterocyclic scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents. The presence of both an electron-withdrawing dinitrile group and a halogenated aromatic ring allows for multiple sites of reactivity, facilitating various chemical transformations including cyclizations, alkylations, and nucleophilic substitutions. The compound should be stored in a cool, dry place, preferably in a freezer at -20°C, as is recommended for similar sensitive nitrile-based compounds . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrN2O B13239296 2-(2-Bromobenzoyl)propanedinitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

2-(2-bromobenzoyl)propanedinitrile

InChI

InChI=1S/C10H5BrN2O/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4,7H

InChI Key

JTJBCLPFCVBEMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C#N)C#N)Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromobenzoyl Propanedinitrile and Analogous Structures

Strategies for the Construction of the Propanedinitrile Backbone

The formation of the propanedinitrile (malononitrile) backbone is a critical step in the synthesis of the target compound. This is typically achieved through reactions that leverage the reactivity of active methylene (B1212753) compounds or through condensation reactions.

Active Methylene Compound Functionalization Reactions

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are key precursors in the synthesis of propanedinitrile derivatives. youtube.com The hydrogen atoms on the methylene carbon are acidic and can be readily removed by a base to form a carbanion, which then acts as a nucleophile. youtube.comyoutube.com

Alkylation of active methylene compounds is a common method. youtube.com This involves the reaction of the carbanion with an alkylating agent. google.com For instance, treating an active methylene compound with a base like sodium ethoxide, followed by reaction with an alkyl halide, introduces an alkyl group onto the central carbon. youtube.com Various bases, including inorganic alkalis, can be employed to facilitate this reaction under mild conditions, offering a cost-effective and safer alternative to hazardous reagents like sodium hydride. google.com

Recent advancements have explored photoinduced α-alkylation reactions of active methylene compounds with nonactivated alkenes, utilizing an organophotocatalyst and a multifunctional catalyst system. acs.org This method demonstrates high efficiency and practicality, with the potential for multigram-scale synthesis under continuous-flow conditions. acs.org

Adaptations of Knoevenagel Condensation for Malononitrile (B47326) Precursors

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. tandfonline.comnih.gov It involves the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a base. bhu.ac.inacs.org This reaction is widely used for the synthesis of benzylidenemalononitrile (B1330407) derivatives, which are important intermediates. bhu.ac.in

Various catalysts and conditions have been developed to optimize the Knoevenagel condensation for the synthesis of malononitrile precursors. These include the use of surfactants like cetyltrimethylammonium bromide (CTMAB) in water, which can significantly increase the reaction yield. tandfonline.com Microwave irradiation has also been employed as a green chemistry approach, often leading to excellent yields in shorter reaction times and sometimes in a solvent-free environment. bhu.ac.inunifap.brnih.gov Furthermore, heterogeneous catalysts, such as amino-bifunctional frameworks and nanohybrids, have been developed to facilitate the reaction under mild conditions with the advantage of easy catalyst recovery and reuse. nih.govnih.gov

A notable adaptation is the tandem deacetalization–Knoevenagel condensation reaction, which allows for the direct conversion of benzaldehyde (B42025) dimethyl acetal (B89532) and malononitrile to benzylidene malononitrile. acs.org This one-pot cascade reaction can be efficiently catalyzed by homogeneous organometallic complexes under mild, solvent-free conditions. acs.org

Approaches for the Introduction of the 2-Bromobenzoyl Moiety

The introduction of the 2-bromobenzoyl group is a crucial step that defines the final structure of 2-(2-Bromobenzoyl)propanedinitrile. This is primarily achieved through acylation reactions or other carbon-carbon bond-forming strategies.

Acylation Reactions Utilizing 2-Bromobenzoic Acid Derivatives

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. carewellpharma.inncert.nic.in In the context of synthesizing the target compound, a derivative of 2-bromobenzoic acid, such as 2-bromobenzoyl chloride, would be reacted with a suitable substrate in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. ncert.nic.in

The reactivity of the aromatic substrate is a key factor in the success of Friedel-Crafts acylation. Electron-rich aromatic compounds are more susceptible to acylation. nih.gov The choice of solvent can also influence the reaction, with ionic liquids emerging as a recyclable and effective medium for this transformation. nih.gov

Alternatively, thiocarboxylic acids can be used in acylation reactions. Thiobenzoic acid, for example, can be synthesized from benzoyl chloride and potassium hydrosulfide. wikipedia.org

Carbon-Carbon Bond Forming Reactions for Benzoyl Linkage Formation

Beyond traditional acylation, other carbon-carbon bond-forming reactions can be employed to create the benzoyl linkage. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. alevelchemistry.co.ukorganic-chemistry.org Biocatalysts have also been recognized for their versatility in mediating carbon-carbon bond formation with high enantioselectivity. libretexts.org

Advanced Synthetic Techniques and Green Chemistry Protocols

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.gov This includes the use of less hazardous reagents, greener solvents like water, and energy-efficient techniques such as microwave and ultrasonic irradiation. bhu.ac.inyoutube.com

In the synthesis of malononitrile derivatives, microwave-assisted Knoevenagel condensations have proven to be highly effective, often providing excellent yields in very short reaction times. bhu.ac.inunifap.brnih.gov The use of recyclable catalysts, such as bimetallic nanohybrids supported on carbon nanotubes, further enhances the green credentials of the synthesis by allowing for easy separation and reuse. nih.gov These advanced techniques not only improve the efficiency and sustainability of the synthetic process but also align with the broader goal of developing more environmentally benign chemical manufacturing.

Microwave-Assisted Synthesis of Malononitrile-Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.goveurekaselect.comnih.gov This approach has been successfully applied to the synthesis of various malononitrile derivatives. acs.org

The use of microwave irradiation in Knoevenagel condensation reactions for producing α,β-unsaturated compounds is a well-established green chemistry method. eurekaselect.com It often allows for solvent-free conditions, further enhancing its environmental credentials. nih.gov For instance, benzylidenemalononitrile derivatives have been synthesized using microwave irradiation (320 W) for very short durations, typically between 20 to 50 seconds, in the presence of ammonium (B1175870) acetate. nih.govacs.org This method is noted for being cost-effective and labor-affordable. nih.gov

In one-pot, three-component reactions, microwaves have been utilized to synthesize complex heterocyclic structures incorporating the malononitrile moiety. rsc.org For example, the synthesis of 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives was achieved through a one-pot, three-step microwave-assisted method, allowing for the rapid generation of a library of 105 compounds. nih.gov Similarly, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have been prepared with high yields under microwave irradiation. nih.gov The reaction of thiocarbohydrazones with malononitrile dimer under microwave irradiation also produces 6-imino-1,3,4-thiadiazines in good yields. tandfonline.com

The following table summarizes representative examples of microwave-assisted synthesis of malononitrile derivatives:

ReactantsCatalyst/ConditionsProduct TypeReaction TimeYieldReference
Aromatic aldehyde, malononitrile, ammonium acetateMicrowave (320 W)Benzylidenemalononitrile derivative20-50 sHigh nih.gov
1,3-Cyclohexanediones, dimethylformamide dimethylacetal, cyanoacetamidesMicrowave2,5-Dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrileNot specifiedHigh nih.gov
Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridinesI₂, Microwave2,3-Disubstituted imidazo[1,2-a]pyridineShortGood to very good rsc.org
Thiocarbohydrazones, malononitrile dimerMicrowave6-Imino-1,3,4-thiadiazineNot specifiedGood tandfonline.com

Catalyst-Free and Environmentally Benign Methodologies

The development of catalyst-free and environmentally friendly synthetic methods is a primary goal of green chemistry. For the synthesis of malononitrile derivatives, several such methodologies have been reported. A notable approach involves the Knoevenagel condensation carried out in water, a green and eco-friendly solvent, without the need for a traditional catalyst. rasayanjournal.co.in High yields (77-95%) of Knoevenagel adducts were achieved by reacting aromatic aldehyde derivatives with malononitrile in water under microwave irradiation in catalyst-free conditions. researchgate.net

Another green approach utilizes alum [KAl(SO₄)₂·12H₂O] as a mild, inexpensive, and eco-friendly catalyst for the Knoevenagel condensation in an aqueous medium. rasayanjournal.co.in This method is simple, efficient, and results in excellent yields within a short reaction time. rasayanjournal.co.in The synthesis of malononitrile itself has been improved through an eco-friendly process using POCl₃ as a dehydrating agent for cyanoacetamide, which avoids the use of inorganic salts to manage by-products. google.comgoogle.com

Furthermore, some syntheses of related heterocyclic systems, such as 2-substituted benzothiazoles, have been achieved in excellent yields using a catalyst-free benzotriazole (B28993) methodology, highlighting the potential for broader applications of catalyst-free systems. rsc.org

Multi-Component Reactions for Enhanced Structural Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. ingentaconnect.com Malononitrile is an exceptionally versatile reagent in MCRs due to the high reactivity conferred by its two electron-withdrawing nitrile groups. ingentaconnect.comeurekaselect.combenthamdirect.com This reactivity makes it a popular building block for the synthesis of diverse and complex heterocyclic compounds. ingentaconnect.comeurekaselect.com

MCRs involving malononitrile are widely used to construct pharmaceutically important pyridine (B92270) derivatives. ingentaconnect.comeurekaselect.com These reactions often proceed through a Knoevenagel condensation mechanism followed by Michael addition and subsequent cyclization. nih.gov For instance, the one-pot reaction of chalcones, malononitrile, and DMF can produce γ-ketoamides with high atom economy. rsc.org Similarly, highly substituted cyclopentenes can be generated from the reaction of phosphines, enynedioates, and benzylidenemalononitriles. rsc.org

The structural diversity achievable is significant. For example, a four-component reaction has been developed using malononitrile, various enolizable cyclic ketones, and 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) derivatives to produce dicyanoaniline-anchored triazole products. researchgate.net Another MCR involving salicylaldehydes, malononitrile dimer, and malonic acid in DMSO yields 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids in good to excellent yields (65-98%). nih.gov

Biocatalytic Transformations and Stereoselective Approaches in Malononitrile Derivatization

The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. Biocatalysis, using enzymes or whole organisms, offers a green and highly selective alternative to traditional chemical methods. rsc.org In the context of malononitrile derivatives, biocatalytic methods have been developed to produce β-chiral compounds with excellent enantiomeric excess. rsc.org

A one-pot photoenzymatic synthesis has been reported for β-chiral malononitrile derivatives. This process first involves a Knoevenagel condensation, followed by an asymmetric hydrogenation mediated by an ene reductase, achieving good yields (43–99%) and excellent enantiomeric excess (>99% ee). rsc.org Another study demonstrated the use of the marine-derived fungus Cladosporium sp. for the bioreduction of the C=C double bond in Knoevenagel adducts derived from cyanoacetamide, yielding 2-cyano-3-phenylpropanamide (B13759958) derivatives in good yields (48-90%). researchgate.net

Stereoselective synthesis can also be achieved using chiral catalysts. For example, the quinine-catalyzed Michael addition of malononitrile to α,β-enones provides a high degree of stereochemical control. wikipedia.org Non-biocatalytic stereoselective methods have also been developed, such as the reaction of conjugated enynones with malononitrile in the presence of lithium diisopropylamide (LDA), which results in stereoselective formation of multisubstituted cyclohexanes. nih.gov

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and waste. For the synthesis of malononitrile derivatives, various parameters such as the choice of catalyst, base, solvent, and temperature are often fine-tuned.

In the synthesis of benzylidenemalononitrile derivatives, the effect of substituents on the aromatic aldehyde has been noted. Aldehydes with electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to react faster and give higher yields (up to 96%) compared to those with electron-releasing groups. rasayanjournal.co.innih.gov The choice of solvent and catalyst loading is also critical. For instance, in a NiCu@MWCNT-catalyzed Knoevenagel condensation, a water-methanol mixture was found to be more effective than either solvent alone. nih.gov

For copper-catalyzed reactions, such as the coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones, various copper catalysts (powder, CuCl, CuBr, CuI, acetate), bases (e.g., K₃PO₄), and solvents (e.g., DMF) have been screened to find the optimal combination. researchgate.net In the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles from acylethynylpyrroles and malononitrile, the reaction was optimized to proceed at 0 °C for 2 hours in a KOH/MeCN system to achieve yields up to 78% and avoid the formation of by-products. nih.gov

The following table details the optimization of a Knoevenagel condensation reaction:

EntryCatalyst (mg)Solvent (4 mL)Temperature (°C)Time (min)Yield (%)Reference
14Methanol6012041 ± 2 nih.gov
24Water6012058 ± 2 nih.gov
34Water/Methanol (1:3)6012083 ± 1 nih.gov
44Water/Methanol (1:1)6012095 ± 2 nih.gov
54Water/Methanol (3:1)6012089 ± 1 nih.gov
6-Water/Methanol (1:1)60120No reaction nih.gov

Reaction: 1.0 mmol 4-iodobenzaldehyde, 1.0 mmol malononitrile.

Chemical Reactivity and Mechanistic Pathways of 2 2 Bromobenzoyl Propanedinitrile

Reactivity of the Dinitrile Functionality

The dinitrile group, with its two cyano moieties attached to a central carbon, is a potent electron-withdrawing group. This electronic feature governs its participation in several key reaction types.

Nucleophilic Addition Reactions to Nitrile Groups

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. In the case of 2-(2-bromobenzoyl)propanedinitrile, the presence of two nitrile groups enhances this electrophilicity. Nucleophilic addition to one of the nitrile groups is often the initial step in more complex reaction sequences. libretexts.org The general mechanism involves the attack of a nucleophile on the carbon of the C≡N triple bond, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reactions.

The reactivity of nitriles in nucleophilic additions is well-established. libretexts.org For β-keto nitriles, such as the subject compound, the enolate form can also play a significant role in its reactivity profile. pearson.com

Table 1: Examples of Nucleophiles and Potential Products in Reactions with Dinitriles

NucleophileReagent ExamplePotential Product Type
HydrideSodium borohydride, Lithium aluminum hydrideAmine
Grignard ReagentsAlkyl/Aryl magnesium bromideKetone (after hydrolysis)
AlcoholsMethanol, Ethanol (B145695) (acid or base-catalyzed)Imidate, Carboxylic ester (after hydrolysis)
AminesAmmonia, Primary/Secondary aminesAmidine

Cycloaddition Reactions Involving Dinitrile Systems

While less common than for alkenes and alkynes, nitrile groups can participate in cycloaddition reactions, serving as a 2π component. These reactions are valuable for the synthesis of heterocyclic compounds. For instance, in the presence of suitable reactants, the dinitrile system could potentially undergo [3+2] cycloaddition with azides to form tetrazoles or with nitrile oxides to yield oxadiazoles. The specific conditions and regioselectivity of such reactions would be highly dependent on the reaction partners and catalysts employed.

Selective Reduction and Derivatization of Nitrile Groups

The reduction of nitriles is a fundamental transformation that typically yields primary amines. Various reducing agents can be employed, with the choice of reagent determining the selectivity and reaction conditions. For a molecule like this compound, selective reduction of the nitrile groups without affecting the benzoyl carbonyl or the aryl bromide is a key consideration.

Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.org However, these conditions might also reduce the ketone. Milder or more selective reagents might be required to achieve the desired transformation. For instance, certain catalytic systems have been developed for the selective reduction of nitriles in the presence of other reducible functional groups.

The dinitrile functionality can also be derivatized through other reactions. For example, partial hydrolysis under controlled acidic or basic conditions could potentially yield a cyano-amide or a dicarboxylic acid.

Reactivity of the Benzoyl Carbonyl Group

The benzoyl carbonyl group in this compound is an electrophilic center that undergoes a range of characteristic reactions of ketones.

Condensation and Related Functionalization Reactions

The carbonyl group can react with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) itself, in what is known as a Knoevenagel condensation. In the case of this compound, the α-carbon is already substituted, which would sterically hinder typical enolate-based condensation reactions at this position. However, the carbonyl group can still react with other active methylene compounds or with amines to form imines or enamines under appropriate conditions. For instance, the reaction with primary amines would lead to the formation of an imine, with the elimination of a water molecule.

Reactivity of the Bromo-Substituted Phenyl Moiety

The presence of a bromine atom on the phenyl ring is a key feature that dictates a significant portion of the reactivity of this compound. This aryl bromide functionality serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed reactions and, under certain conditions, nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Stille, Kumada)

Aryl bromides are common and effective electrophiles in a wide array of palladium- and nickel-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are fundamental in organic synthesis for constructing complex molecular architectures. The C(sp²)–Br bond in this compound is susceptible to oxidative addition by a low-valent transition metal catalyst (typically Pd(0) or Ni(0)), which is the initiating step in the catalytic cycles of the Heck, Stille, and Kumada reactions. wikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound, this would entail reacting the compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction is highly valuable for creating new carbon-carbon bonds and can be used to synthesize complex polycyclic molecules, including through intramolecular versions of the reaction. youtube.com

Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and a broad range of aryl bromides can be used as substrates. libretexts.orgnih.gov The reaction typically employs a palladium catalyst and may require additives like copper(I) salts to enhance the reaction rate. harvard.edu

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either nickel or palladium complexes. wikipedia.orgrhhz.net While highly effective, the strong basicity of Grignard reagents may limit the functional group tolerance compared to other cross-coupling methods. organic-chemistry.org However, it remains a powerful tool, particularly for the synthesis of biaryl compounds. organic-chemistry.org

ReactionCatalyst System (Typical)Coupling PartnerSolvent (Typical)Base (Typical)
Heck Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with phosphine (B1218219) ligands (e.g., PPh₃, BINAP). wikipedia.orgAlkeneDMF, NMP, AcetonitrileTriethylamine, K₂CO₃, NaOAc. wikipedia.org
Stille Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands. wikipedia.orgharvard.eduOrganostannane (R-SnBu₃)THF, DMF, TolueneOften not required; additives like CuI or CsF may be used. nih.govharvard.edu
Kumada NiCl₂(dppe), PdCl₂(dppp), or other Ni(II)/Pd(II) complexes with phosphine ligands. wikipedia.orgrhhz.netGrignard Reagent (R-MgBr)THF, Diethyl EtherNot required (Grignard is basic). youtube.com

Nucleophilic Aromatic Substitution Pathways (if activated)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the bromine atom is located ortho to the carbonyl group of the benzoyl moiety. The carbonyl group is an EWG and can, in principle, activate the ring towards nucleophilic attack. However, its activating effect is generally weaker than that of a nitro group. For a successful SNAr reaction, the rate-determining step is typically the initial attack by the nucleophile. youtube.com The stability of the resulting Meisenheimer complex is paramount, and resonance stabilization provided by ortho or para EWGs is crucial. youtube.com

While a standard SNAr reaction with common nucleophiles like alkoxides or amines might be challenging without further activation, reactions with very strong nucleophiles can proceed. For instance, studies on 2-bromobenzophenone (B80453) have shown that Grignard reagents can displace the bromine, although the mechanism is proposed to be an intramolecular nucleophilic substitution within a ketone-Grignard complex rather than a direct SNAr pathway. researchgate.net Therefore, while theoretically possible under forcing conditions or with potent nucleophiles, classical SNAr pathways are not the most prominent reactivity for this substrate.

Intramolecular Reactivity and Cyclization Pathways

The true synthetic potential of this compound is most evident in its capacity for intramolecular reactions. The close proximity of the reactive propanedinitrile group, the carbonyl function, and the bromo-substituted phenyl ring allows for the construction of complex, fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The propanedinitrile moiety contains an active methylene group, which is readily deprotonated by a base to form a stabilized carbanion. This nucleophilic center can then participate in intramolecular reactions. One of the most relevant transformations is the Thorpe-Ziegler reaction, which is the intramolecular version of the Thorpe reaction, leading to the formation of a cyclic β-enaminonitrile upon base-catalyzed cyclization of a dinitrile. wikipedia.org

In the case of this compound, the generated carbanion can attack the electrophilic carbon of the phenyl ring bearing the bromine atom. This intramolecular cyclization can lead to the formation of a six-membered ring, resulting in a substituted isoquinoline (B145761) derivative. This process can be viewed as an intramolecular SNAr reaction, where the tethered carbanion acts as the nucleophile.

Alternatively, the reaction could be mediated by a transition metal catalyst, such as palladium or copper. In such a scenario, an initial oxidative addition of the catalyst to the C-Br bond would be followed by an intramolecular C-C bond formation with the enolate of the propanedinitrile group. Such intramolecular Heck-type or Ullmann-type cyclizations are powerful methods for constructing fused ring systems. youtube.com These pathways open up access to a variety of benzo-fused heterocycles, which are common scaffolds in medicinal chemistry and materials science. clockss.orgorganic-chemistry.orgorganic-chemistry.org

Rearrangement Reactions and Ring Transformations

While this compound itself may not be prone to direct rearrangement, the products derived from its cyclization reactions could undergo subsequent skeletal transformations. wiley-vch.de A rearrangement reaction involves the migration of an atom or group from one atom to another within a molecule. wiley-vch.de

For example, if a cyclization reaction were to produce an intermediate containing a 1,2-diketone functionality, it could be susceptible to a benzilic acid rearrangement under basic conditions. wikipedia.org This reaction transforms a 1,2-diketone into an α-hydroxy carboxylic acid through a 1,2-rearrangement. wikipedia.org Similarly, if reaction conditions lead to the formation of an α-halo ketone derivative from the initial structure, a Favorskii rearrangement could occur, typically resulting in a ring contraction to form a carboxylic acid derivative. libretexts.org

These potential rearrangements add another layer of complexity and synthetic utility to the chemistry of this compound, allowing for the transformation of initially formed cyclic products into new and structurally diverse molecular frameworks.

Theoretical and Computational Investigations on 2 2 Bromobenzoyl Propanedinitrile

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 2-(2-Bromobenzoyl)propanedinitrile. These methods solve the Schrödinger equation for the molecule, providing information on its geometry, energy, and other electronic properties.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry of molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient approach for relatively large molecules.

By employing DFT methods, researchers can perform a conformational analysis to identify the most stable arrangement of atoms in the molecule. This involves rotating the single bonds, such as the bond connecting the benzoyl group to the propanedinitrile moiety, and calculating the energy of each resulting conformer. The conformer with the lowest energy corresponds to the most stable and likely observable structure of the molecule under normal conditions. The results of such an analysis would typically be presented in a table detailing the relative energies of different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
15.2
260°1.5
3120°0.0
4180°3.8

Note: This table is illustrative and does not represent actual experimental or calculated data.

Ab Initio Methods and Basis Set Selection for Advanced Molecular Modeling

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular systems.

The choice of a basis set is crucial in ab initio calculations as it describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational cost. For a molecule containing a bromine atom like this compound, it is also important to use basis sets that can adequately describe the effects of electron correlation and relativistic effects for heavier elements. The selection of the appropriate ab initio method and basis set is a critical step in obtaining reliable predictions for the molecular properties.

Electronic Structure Analysis and Reactivity Descriptors

Beyond determining the molecular structure, computational methods can also be used to analyze the electronic structure of this compound, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the distribution and energies of these orbitals would provide insight into its electrophilic and nucleophilic nature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: This table is illustrative and does not represent actual experimental or calculated data.

Natural Bond Orbital (NBO) Charge Distribution and Electron Delocalization

Furthermore, NBO analysis can quantify the extent of electron delocalization, which is the spreading of electron density over several atoms. This is particularly relevant for understanding the stability of conjugated systems, such as the benzoyl group in the molecule. The analysis of donor-acceptor interactions within the NBO framework can highlight the stabilizing effects of hyperconjugation and resonance.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the nitrile groups, and positive potential around the hydrogen atoms. This information is crucial for understanding how the molecule will interact with other reagents.

Chemical Hardness and Chemical Potential as Reactivity Indicators

In the realm of computational chemistry, chemical hardness (η) and chemical potential (μ) are fundamental descriptors derived from Density Functional Theory (DFT) that provide insights into the reactivity of a molecular system. Chemical potential signifies the propensity of a molecule to either donate or accept electrons, with a higher chemical potential indicating a greater tendency for the molecule to donate electrons. Conversely, chemical hardness represents the resistance of a molecule to a change in its electron distribution. A molecule with high chemical hardness is generally more stable and less reactive.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chemical potential is the negative of the electronegativity, while chemical hardness is proportional to the HOMO-LUMO energy gap. For this compound, these values would be calculated to predict its kinetic stability and reactivity in various chemical environments.

ParameterConceptual MeaningIllustrative Value (a.u.)
Chemical Potential (μ)Tendency to donate or accept electrons-0.15
Chemical Hardness (η)Resistance to change in electron distribution0.25
Electronegativity (χ)Power to attract electrons0.15
Global Electrophilicity Index (ω)Propensity to accept electrons0.045

Prediction of Spectroscopic Properties through Computational Methods

Computational vibrational frequency analysis is a powerful tool to simulate the infrared (IR) spectrum of a molecule. By employing methods like DFT, the vibrational modes of the molecule can be calculated, providing theoretical frequencies and their corresponding intensities. These simulated spectra are invaluable for interpreting experimental IR data and assigning specific vibrational modes to observed absorption bands.

For this compound, a computational analysis would reveal characteristic vibrational frequencies. For instance, the stretching of the C≡N (nitrile) groups would appear at a distinct frequency, as would the C=O (carbonyl) stretch and vibrations associated with the brominated benzene (B151609) ring. Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational properties. Although specific studies on this molecule are not available, research on similar compounds like 2-bromo-5-fluorobenzaldehyde (B45324) demonstrates the accuracy of such computational approaches in reproducing experimental spectra. nih.gov

Below is a hypothetical table of calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Relative Intensity
C-H stretch (aromatic)3100-3000Medium
C≡N stretch (nitrile)2250-2200Strong
C=O stretch (carbonyl)1700-1680Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-Br stretch700-600Medium

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption (UV-Vis) spectrum of a molecule. researchgate.netresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The analysis of these transitions can reveal the nature of the electronic excitations, such as n→π* or π→π* transitions.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule. The transitions would likely involve the promotion of electrons from orbitals located on the benzoyl and nitrile moieties to higher energy anti-bonding orbitals.

The following table provides an example of the kind of data that would be obtained from a TD-DFT study of this compound.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3200.05n→π
S₀ → S₂2850.45π→π
S₀ → S₃2500.30π→π*

Computational Studies of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key parameters include the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), which describe the response of the molecule to an external electric field.

A computational investigation of this compound would involve calculating these NLO properties to assess its potential as an NLO material. The presence of an electron-withdrawing benzoyl group and electron-donating nitrile groups connected through a conjugated system could give rise to significant NLO effects. Theoretical studies on similar organic molecules have shown that computational approaches can effectively guide the design of new NLO materials. mdpi.comresearchgate.net

An illustrative table of calculated NLO properties for this compound is presented below.

PropertyDescriptionIllustrative Calculated Value
Dipole Moment (μ)Measure of molecular polarity3.5 D
Mean Polarizability (α)Average response to an electric field25 x 10⁻²⁴ esu
First Hyperpolarizability (β)First-order NLO response15 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)Second-order NLO response50 x 10⁻³⁶ esu

Mechanistic Insights from Computational Reaction Dynamics and Transition State Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of reaction rates based on the properties of the transition state. researchgate.net

For this compound, computational modeling could be used to study various reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the nitrile groups. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Such studies are vital for understanding the reactivity of the molecule and for designing new synthetic routes. While specific mechanistic studies on this compound are not documented, computational studies on related systems, such as nucleophilic substitutions on benzyl (B1604629) bromides, highlight the utility of these methods. researchgate.net

Applications of 2 2 Bromobenzoyl Propanedinitrile in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Heterocyclic Chemistry

The structural features of 2-(2-bromobenzoyl)propanedinitrile make it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of the dinitrile group allows for a range of cyclization reactions, while the bromo-substituted benzoyl portion can be modified to introduce further complexity and functionality into the final molecule.

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles, Pyranes, Tetrazoles, Benzodiazepines)

This compound is extensively used in the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic systems are of significant interest due to their prevalence in biologically active compounds and functional materials.

Pyridines: this compound can be used to synthesize substituted pyridine (B92270) derivatives. nih.gov The reaction of related benzoylacetonitriles with various reagents can lead to the formation of highly functionalized pyridine rings. nih.gov For example, the reaction of a related compound, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, with arylidene malononitrile (B47326) yields isoquinoline (B145761) derivatives. nih.gov

Pyrroles: The dinitrile functionality can participate in reactions to form pyrrole (B145914) rings. rsc.orgresearchgate.netnih.gov The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. researchgate.net The benzoyl group in this compound can be a precursor to one of the carbonyl groups required for this cyclization.

Pyranes: The reaction of malononitrile or its derivatives with α,β-unsaturated ketones or aldehydes can lead to the formation of pyran rings. nih.govnih.gov For instance, the multi-component reaction of pyridotriazines, pyrazolone, and malononitrile in ethanol (B145695) yields spiro-4H-pyran derivatives. nih.gov

Tetrazoles: The nitrile groups in this compound are ideal for the [3+2] cycloaddition reaction with azides to form tetrazole rings. acs.orgorganic-chemistry.orgnih.gov This reaction is a common and efficient method for synthesizing 5-substituted tetrazoles. organic-chemistry.org The use of catalysts can promote this reaction, and various functional groups are tolerated. acs.org

Benzodiazepines: The 2-bromobenzoyl moiety is a key structural feature in the synthesis of certain benzodiazepine (B76468) derivatives. google.comnih.gov For example, 2-(2-amino-5-bromobenzoyl)pyridine (B195683) is a precursor for the synthesis of benzodiazepines. google.comgoogle.com The synthesis often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its derivative. google.com

Table 1: Examples of Heterocycles Synthesized from this compound and Related Compounds

Heterocycle Key Reaction Type Reference
Pyridines Condensation/Cyclization nih.gov
Pyrroles Paal-Knorr Synthesis researchgate.net
Pyranes Michael Addition/Cyclization nih.gov
Tetrazoles [3+2] Cycloaddition acs.orgorganic-chemistry.org
Benzodiazepines Condensation/Cyclization google.comnih.gov

Role in Multi-Component Synthesis of Architecturally Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comsci-hub.se this compound, with its multiple reactive sites, is an excellent substrate for MCRs. google.com

These reactions allow for the rapid construction of diverse and complex molecular architectures from simple starting materials. nih.gov The dinitrile group can participate in Knoevenagel condensations or Michael additions, while the benzoyl group can undergo various transformations. nih.gov This versatility enables the synthesis of highly substituted and fused heterocyclic systems in a single pot, which is a significant advantage in terms of efficiency and atom economy. nih.govnih.gov For example, a four-component cascade reaction can lead to the synthesis of novel, highly functionalized fused spiro-2-amino-4H-pyrans. nih.gov

Exploration in Functional Materials Development

The unique electronic and structural properties of molecules derived from this compound make them promising candidates for applications in materials science.

Potential in Organic Electronics and Optoelectronic Devices (e.g., OLEDs, OFETs)

The conjugated systems that can be formed from this compound are of interest for applications in organic electronics. bldpharm.comsigmaaldrich.com The incorporation of aromatic and heterocyclic moieties can lead to materials with desirable charge transport properties and luminescence. These properties are crucial for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bldpharm.com While direct applications of this compound in this area are still under exploration, its derivatives hold potential for creating novel organic semiconductors and light-emitting materials. bldpharm.com

Chromophore Development for Dyes and Pigments (due to Conjugated Systems)

The extended π-conjugated systems present in many of the heterocyclic derivatives of this compound are characteristic of chromophores. nih.gov These molecules can absorb and emit light in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments. The presence of the bromo-substituent and the dinitrile groups provides opportunities for tuning the electronic properties and, consequently, the color of the resulting compounds.

Intermediates in Specialized Chemical Synthesis

Beyond its direct applications in the synthesis of heterocycles and materials, this compound and its close relatives serve as key intermediates in more complex synthetic routes. google.compatsnap.combldpharm.comarctomsci.comgoogle.com For instance, 2-(2-amino-5-bromobenzoyl)pyridine, which can be synthesized from related starting materials, is a known intermediate in the preparation of pharmacologically active compounds. google.compatsnap.com The bromine atom can be utilized for cross-coupling reactions to introduce further molecular diversity, and the dinitrile group can be hydrolyzed or reduced to other functional groups as needed for a specific synthetic target.

While this compound is commercially available and listed as a potential building block in chemical synthesis, detailed research findings and specific applications in the synthesis of advanced pharmaceutical intermediates, lead compounds, agrochemicals, or specialty chemicals are not extensively documented in publicly available scientific literature. Chemical suppliers categorize it as a pharmaceutical intermediate and a useful component for materials science, suggesting its potential utility in these fields. The structure of the molecule, featuring a bromobenzoyl group and a propanedinitrile moiety, indicates a reactive profile suitable for various organic transformations.

The presence of the bromine atom on the phenyl ring allows for cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. The ketone and dinitrile functionalities offer multiple sites for nucleophilic attack, condensation reactions, and cyclization, making it a versatile precursor for the synthesis of diverse heterocyclic compounds and other elaborate organic molecules. However, specific, documented examples of its use in the development of new pharmaceuticals or agrochemicals are not readily found in the current body of scientific research.

Further investigation and publication of its reaction pathways and synthetic applications are needed to fully elucidate the practical scope of this compound in advanced organic synthesis and materials science. Without such dedicated studies, its role remains largely theoretical, based on the known reactivity of its constituent functional groups.

Exploration of Chemical Biology and Medicinal Chemistry Potential in Silico and in Vitro Research

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Biological Response

While specific and comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies for 2-(2-Bromobenzoyl)propanedinitrile are not extensively detailed in publicly available literature, we can infer potential relationships by examining research on analogous compounds containing benzoyl and bromobenzoyl moieties. These studies on related structures provide valuable insights into how modifications of the core scaffold of this compound could influence its biological activity and physicochemical properties.

The core structure of this compound can be deconstructed into three key components for SAR and SPR analysis: the benzoyl ring, the bromo-substituent at the ortho position, and the propanedinitrile moiety.

Influence of the Benzoyl Ring and its Substitution:

The benzoyl group is a common scaffold in medicinal chemistry, and its biological activity is often modulated by the nature and position of substituents on the phenyl ring. ontosight.ai The presence of a halogen, such as bromine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. ontosight.ai

In a study on benzoylpiperazine and cinnamoyl piperazine (B1678402) amides as tyrosinase inhibitors, the substitution pattern on the benzoyl ring was found to be critical for activity. nih.gov While this study did not investigate a 2-bromo substitution, it highlights the general principle that the electronic and steric properties of substituents on the benzoyl ring are key determinants of biological effect.

Research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has shown that the bromophenyl group contributes to the antimicrobial and antioxidant properties of the compounds. mdpi.com The position of the bromo group is crucial; for example, in bromobenzoyl-containing compounds, a para-substitution has been explored for various biological activities, including potential antimicrobial and anticancer effects. ontosight.ai The ortho-position of the bromine in this compound would be expected to induce distinct electronic and steric effects compared to a para- or meta-substitution, potentially influencing its interaction with target proteins.

A data-driven screening of substituted monocyclic heteroarenes revealed that the presence of a bromo group on a phenyl ring attached to a thiazole (B1198619) core was compatible with cycloaddition reactions, indicating the influence of such substitutions on chemical reactivity and, by extension, potential biological interactions. acs.org

The following table illustrates hypothetical SAR considerations for the benzoyl ring of this compound based on general principles observed in related compounds.

Modification on Benzoyl Ring Predicted Impact on Activity/Property Rationale based on Analogous Compounds
Position of Bromo GroupAltered binding affinity and selectivity.The position of substituents on a phenyl ring dictates the electronic and steric profile, which is critical for target interaction.
Replacement of Bromo with other Halogens (e.g., Chloro, Fluoro)Modified lipophilicity and binding interactions.Halogen bonding potential and electronegativity would change, affecting target engagement. ajgreenchem.com
Introduction of Electron-Donating Groups (e.g., Methoxy)Potential change in electronic distribution and metabolic stability.Methoxy groups have been shown to influence the activity of other complex heterocyclic compounds. acs.org
Introduction of Electron-Withdrawing Groups (e.g., Nitro)Altered electronic character and potential for different biological interactions.Nitro groups significantly change the electronic properties of the benzoyl moiety. researchgate.net

Role of the Propanedinitrile Moiety:

The propanedinitrile group is a key feature of this compound. The two nitrile groups are strong electron-withdrawing groups and can participate in hydrogen bonding as acceptors. In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the carbonitrile group was found to be important for the inhibitory potencies against metallo-β-lactamases. nih.gov This suggests that the nitrile functionalities in this compound are likely to be critical for its biological activity.

The reactivity of the benzylic position is enhanced by the adjacent aromatic ring, a principle that could apply to the carbon atom of the propanedinitrile group attached to the benzoyl carbonyl. wikipedia.org

The table below outlines potential SPR considerations related to the propanedinitrile group.

Structural Feature Potential Property Influence Rationale
Dinitrile GroupIncreased polarity, potential for hydrogen bonding.Nitrile groups are polar and can act as hydrogen bond acceptors, influencing solubility and target binding.
Acidity of the Methylene (B1212753) ProtonPotential for tautomerization and interaction with basic residues in a target active site.The protons on the carbon between two nitrile groups are acidic, which can be a key feature for chemical reactivity and biological interactions.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Key Findings on 2-(2-Bromobenzoyl)propanedinitrile

This compound is a unique molecule that combines the structural features of a benzoyl group, a malononitrile (B47326) unit, and a bromo-substituted aromatic ring. This combination is expected to impart a distinct set of physical and chemical properties.

Proposed Synthesis: The most plausible route for the synthesis of this compound would involve the acylation of malononitrile with 2-bromobenzoyl chloride. This reaction would likely proceed in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, to deprotonate the acidic methylene (B1212753) proton of malononitrile, thereby facilitating its attack on the electrophilic carbonyl carbon of the acid chloride. The reaction would likely be carried out in an aprotic solvent like tetrahydrofuran (B95107) or diethyl ether to prevent side reactions.

Expected Properties: The molecular structure of this compound suggests specific spectroscopic signatures. In its ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and benzoyl substituents. A key feature would be the signal for the methine proton of the propanedinitrile moiety. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the two nitrile carbons, and the carbons of the aromatic ring. Infrared spectroscopy would be expected to show characteristic absorption bands for the carbonyl group (C=O) and the nitrile groups (C≡N). Mass spectrometry should reveal a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

PropertyPredicted Value/Observation
Molecular Formula C₁₀H₅BrN₂O
Molecular Weight 249.07 g/mol
¹H NMR Aromatic protons (7.0-8.0 ppm), Methine proton (4.5-5.5 ppm)
¹³C NMR Carbonyl carbon (~190 ppm), Nitrile carbons (~115 ppm), Aromatic carbons (120-140 ppm)
IR Spectroscopy C=O stretch (~1680-1700 cm⁻¹), C≡N stretch (~2250 cm⁻¹)
Mass Spectrometry Molecular ion peak (m/z) at ~248 and ~250 in a ~1:1 ratio

Projected Reactivity: The reactivity of this compound is predicted to be governed by its three key functional groups. The carbonyl group is susceptible to nucleophilic attack. The acidic methine proton can be removed by a base, generating a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. The aryl bromide moiety can undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for further functionalization of the aromatic ring.

Identification of Remaining Challenges and Future Opportunities in Synthesis and Derivatization

While the proposed synthesis appears straightforward, challenges may arise in controlling side reactions, such as the self-condensation of malononitrile or di-acylation. Optimization of reaction conditions, including the choice of base, solvent, and temperature, would be crucial for achieving a high yield of the desired product.

The derivatization of this compound presents numerous opportunities. The versatile reactivity of its functional groups allows for a wide range of chemical transformations. For instance, the carbonyl group can be converted into an alcohol or an alkene. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines. The aryl bromide provides a handle for introducing a variety of substituents onto the aromatic ring. These derivatizations could lead to a library of novel compounds with potentially interesting properties.

Emerging Trends in Computational and Applied Research on Malononitrile Derivatives

Computational chemistry is playing an increasingly important role in predicting the properties and reactivity of molecules. For malononitrile derivatives, density functional theory (DFT) calculations are being used to study their electronic structure, spectroscopic properties, and reaction mechanisms. Current time information in Bangalore, IN. These computational studies can guide synthetic efforts and help in the rational design of new molecules with desired functionalities.

In applied research, malononitrile derivatives are being explored for a wide range of applications. They are key components in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. chemicalbook.com Furthermore, their electron-accepting properties make them suitable for use in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Prospects for the Development of Novel Functional Materials and Biologically Active Agents

The unique combination of functional groups in this compound makes it a promising building block for the development of novel functional materials and biologically active agents. The presence of the bromo-substituted phenyl ring, the carbonyl group, and the dinitrile moiety offers multiple points for modification, allowing for the fine-tuning of its electronic and steric properties.

The derivatization of the malononitrile core is a well-established strategy for creating molecules with significant biological activity. For instance, various benzylidenemalononitrile (B1330407) derivatives have been investigated for their potential as anticancer agents. Current time information in Bangalore, IN.scielo.br The introduction of a 2-bromobenzoyl group could lead to new derivatives with enhanced or novel therapeutic properties.

In the realm of materials science, the electron-withdrawing nature of the benzoyl and dinitrile groups suggests that derivatives of this compound could exhibit interesting optical and electronic properties. They could be investigated as components of nonlinear optical materials, or as building blocks for the synthesis of new dyes and pigments. The ability to further functionalize the molecule through its aryl bromide offers a pathway to create complex, multi-functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.